4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW 501516 or Cardarine, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are being studied for their potential to treat a variety of medical conditions.
Mechanism of Action
4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of metabolism and energy production. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and improve physical performance in animal models. Additionally, it has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved metabolic function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide 501516 in lab experiments is its ability to improve endurance and increase fat burning in animal models. Additionally, it has been shown to have potential therapeutic applications for a variety of medical conditions. However, one limitation of using this compound is its potential for off-target effects, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide 501516. One area of interest is its potential as a treatment for obesity and metabolic disorders. Additionally, further research is needed to explore its potential as a treatment for cardiovascular disease, diabetes, and cancer. Finally, additional studies are needed to better understand the potential side effects and limitations of this compound in experimental settings.
Scientific Research Applications
4-hydroxy-2-oxo-1-pentyl-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve endurance and increase fat burning in animal models, making it a potential treatment for obesity and metabolic disorders. Additionally, it has been studied for its potential to treat cardiovascular disease, diabetes, and cancer.
properties
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-pyrimidin-2-ylquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-6-12-23-14-9-5-4-8-13(14)16(24)15(18(23)26)17(25)22-19-20-10-7-11-21-19/h4-5,7-11,24H,2-3,6,12H2,1H3,(H,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHURCUEMTQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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